molecular formula C7H7N3O2 B1300510 ethyl 4-cyano-1H-pyrazole-5-carboxylate CAS No. 318497-88-0

ethyl 4-cyano-1H-pyrazole-5-carboxylate

Cat. No. B1300510
M. Wt: 165.15 g/mol
InChI Key: COJOZBXPRZQJLK-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds, characterized by a 5-membered ring with two adjacent nitrogen atoms. Ethyl 4-cyano-1H-pyrazole-5-carboxylate is a specific pyrazole derivative that has been the subject of various synthetic and analytical studies due to its potential applications in medicinal chemistry and as a precursor for more complex chemical compounds .

Synthesis Analysis

The synthesis of ethyl 4-cyano-1H-pyrazole-5-carboxylate and its derivatives has been achieved through various methods. One approach involves the regioselective acylation and alkylation of ethyl 3-methyl-5-methylthio-1H-pyrazole-4-carboxylate with aroyl chloride and alpha-tosyloxysubstitutedacetophenones, leading to the formation of new compounds with unexpected structures confirmed by X-ray crystallography and 2D NMR . Another method includes the cyclocondensation reaction under ultrasound irradiation, which significantly reduces reaction times and yields a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates . Additionally, a four-component reaction has been used to synthesize ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates, demonstrating moderate to high yields .

Molecular Structure Analysis

The molecular structure of ethyl 4-cyano-1H-pyrazole-5-carboxylate derivatives has been extensively studied using various spectroscopic methods and single-crystal X-ray diffraction. These studies have confirmed the 3D molecular structures of the synthesized compounds and have provided insights into their stabilization through intermolecular hydrogen bonds and π-π stacking interactions . Detailed NMR spectroscopic investigations have also been undertaken to elucidate the structures of the obtained products .

Chemical Reactions Analysis

Ethyl 4-cyano-1H-pyrazole-5-carboxylate derivatives have been used as precursors in various chemical reactions. For instance, they have been involved in Sonogashira-type cross-coupling reactions, leading to the formation of different condensed pyrazoles . The reactivity of these compounds has also been demonstrated in the synthesis of pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles through diazotization and coupling reactions . Moreover, the conversion of amino derivatives to cyano esters has been described, highlighting the versatility of these compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-cyano-1H-pyrazole-5-carboxylate derivatives have been characterized using a variety of analytical techniques. These include HPLC, FT-IR, NMR, MS, and elemental analysis . The compounds exhibit interesting properties such as antioxidant susceptibilities, which have been evaluated in vitro through various methods . Additionally, density functional theory (DFT) calculations have been performed to understand the electronic structure-property relationships and to compare theoretical predictions with experimental data .

Scientific Research Applications

Synthesis and Structural Analysis

A significant portion of the research on ethyl 4-cyano-1H-pyrazole-5-carboxylate derivatives focuses on their synthesis and crystal structure elucidation. For example, one study details the synthesis and crystal structure of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, highlighting its potential for fungicidal and plant growth regulation activities due to its unique structural properties (Minga, 2005). Similarly, another study explores the facile, novel, and efficient synthesis of new pyrazolo[3,4-b]pyridine products from condensation reactions, indicating the versatility of pyrazole derivatives in creating N-fused heterocycles (Ghaedi et al., 2015).

Safety And Hazards

The safety data sheet for ethyl 4-cyano-1H-pyrazole-5-carboxylate indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 4-cyano-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-2-12-7(11)6-5(3-8)4-9-10-6/h4H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJOZBXPRZQJLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-cyano-1H-pyrazole-5-carboxylate

CAS RN

318497-88-0
Record name ethyl 4-cyano-1H-pyrazole-5-carboxylate
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